Boc-DL-valine

Beschreibung

Significance of Protecting Groups in Multistep Organic Synthesis

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a cornerstone of modern organic synthesis. numberanalytics.com Protecting groups are instrumental in achieving chemoselectivity. jocpr.comichemc.ac.lk By temporarily blocking a more reactive functional group, a less reactive one can be selectively modified. slideshare.net For instance, in a molecule containing both a ketone and an ester, the ketone can be protected as an acetal, which is unreactive towards reducing agents like lithium aluminum hydride. This allows for the selective reduction of the ester to an alcohol, after which the protecting group on the ketone can be removed. wikipedia.org This level of control is crucial for the efficient synthesis of complex target molecules. jocpr.com

The field of peptide synthesis provides a compelling illustration of the evolution and importance of protecting group strategies. nih.gov The assembly of amino acids into a specific sequence requires the temporary protection of the α-amino group of one amino acid while its carboxyl group reacts with the free amino group of another. nih.gov

Early peptide synthesis, pioneered by Fischer and Fourneau, laid the groundwork for this process. nih.gov A significant breakthrough came with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, the first truly reversible Nα-protecting group. nih.gov However, it was the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963 that revolutionized the field. rsc.orgresearchgate.net SPPS, which involves anchoring the growing peptide chain to an insoluble resin, greatly simplified the purification process. rsc.org

Merrifield's initial SPPS methodology utilized the tert-butoxycarbonyl (Boc) group for Nα-protection, which is labile to moderate acid, in conjunction with benzyl (B1604629) (Bzl)-based side-chain protecting groups that require strong acid for removal. nih.gov This "relative acidolysis" strategy allowed for the stepwise assembly of peptides. nih.gov In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced, offering a milder, base-labile alternative for Nα-protection. nih.gov This led to the development of the widely used Fmoc/tBu (tert-butyl) orthogonal protection strategy, where the Fmoc group is removed by a base and the tBu side-chain protecting groups are removed by acid. rsc.org

This evolution highlights the continuous search for more efficient and orthogonal protecting group strategies to enable the synthesis of increasingly complex peptides. nih.gov

Overview of Tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines in organic synthesis. fishersci.co.uk It is a carbamate (B1207046) that effectively masks the nucleophilicity and basicity of the amino group. numberanalytics.com

The Boc protecting group was first introduced in the 1960s, becoming a key component of the peptide synthesis toolkit. numberanalytics.com Its development was a significant step forward, providing a reliable method for the selective protection of amines during the synthesis of complex molecules. numberanalytics.com Initially prominent in solid-phase peptide synthesis, its utility has since expanded, making it a staple in the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals. numberanalytics.com The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknumberanalytics.com

The widespread use of the Boc group stems from several key advantages:

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.orgresearchgate.net This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Ease of Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukgenscript.com This facile deprotection is often clean and high-yielding.

Versatility: The Boc group is not only used for the protection of α-amino groups in peptide synthesis but also for a wide variety of primary and secondary amines in general organic synthesis. genscript.comnumberanalytics.com

| Feature | Description |

| Chemical Nature | Tert-butyl carbamate |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Stability | Stable to most bases, nucleophiles, and reducing agents. |

| Deprotection Condition | Mild acidic conditions (e.g., TFA, HCl) |

Orthogonal protection is a powerful strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. jocpr.comfiveable.me This allows for the sequential and selective unmasking of different functional groups within the same molecule. fiveable.me

The Boc group is a key player in many orthogonal protection schemes. numberanalytics.com A classic example is its use in combination with the base-labile Fmoc group in peptide synthesis. numberanalytics.comfiveable.me In this strategy, the N-terminal α-amino group is protected with Fmoc, while the side chains of amino acids like lysine (B10760008) or aspartic acid are protected with Boc or other acid-labile groups. The Fmoc group can be selectively removed with a base (like piperidine) to allow for peptide chain elongation, while the Boc-protected side chains remain intact. numberanalytics.comiris-biotech.de At the end of the synthesis, the Boc and other acid-labile groups are removed with a strong acid. iris-biotech.de This orthogonality provides chemists with precise control over the assembly of complex peptides. numberanalytics.com

Another example involves the use of the Boc group in conjunction with the fluoride-labile Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) group. The Tpseoc group is stable to the acidic conditions used to remove Boc, allowing for selective deprotection. nih.gov

Contextualization of DL-Valine in Amino Acid Chemistry

Valine is a proteinogenic amino acid, meaning it is one of the 20 amino acids encoded by the standard genetic code. nih.gov It is characterized by its isopropyl side chain, which classifies it as a branched-chain amino acid (BCAA) and confers hydrophobic properties. nih.gov DL-Valine is a racemic mixture, containing equal amounts of the two stereoisomers, D-valine and L-valine. targetmol.com This mixture is a key starting material in various chemical syntheses. chemicalbook.com

Valine Stereoisomers and Their Research Implications

The two stereoisomers of valine, L-valine and D-valine, are mirror images of each other and exhibit distinct biological and chemical properties. ontosight.ai

L-Valine: This is the naturally occurring and biologically active form found in proteins. medchemexpress.com It is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. ontosight.ai L-valine plays a critical role in protein synthesis, muscle metabolism, and tissue repair.

D-Valine: This is the non-natural isomer and is not incorporated into proteins in higher organisms. ontosight.ai However, D-valine and its derivatives have significant applications in research and industry. It is used as a chiral resolving agent and as an intermediate in the synthesis of pharmaceuticals, including antibiotics and pesticides. ontosight.ai For instance, D-valine is a component in the synthesis of the antibiotic valnemulin (B25052) and the pyrethroid insecticide fluvalinate. Research has also explored its use in cell culture to selectively inhibit the growth of fibroblasts. medchemexpress.com

The distinct roles of these stereoisomers underscore the importance of stereochemistry in biological systems and pharmaceutical development. The ability to work with specific isomers or the racemic mixture allows researchers to tailor molecules for specific functions.

Importance of Non-Natural Amino Acid Derivatives in Research

Non-natural amino acids, which are not among the 20 common proteinogenic amino acids, are invaluable tools in chemical biology and drug discovery. sigmaaldrich.combitesizebio.com The synthesis and incorporation of these derivatives into peptides and other molecules can lead to compounds with enhanced properties. amerigoscientific.comrsc.org

Key advantages of using non-natural amino acid derivatives include:

Increased Stability: Peptides containing non-natural amino acids can exhibit greater resistance to enzymatic degradation, leading to a longer biological half-life. sigmaaldrich.com

Enhanced Potency and Selectivity: Modifications to the amino acid structure can improve binding affinity and selectivity for specific biological targets. sigmaaldrich.comchemimpex.com

Novel Functions: The introduction of unique functional groups can impart new chemical or biological activities to a molecule. rsc.org

The chemical synthesis of these derivatives allows for precise control over their structure, enabling the creation of molecules with tailored properties for applications in drug development, molecular probes, and materials science. amerigoscientific.comenamine.net

Scope and Objectives of Research on Boc-DL-Valine

Research on this compound primarily focuses on its utility as a versatile synthetic intermediate. The objectives of this research are multifaceted and include:

Development of Synthetic Methodologies: A key area of research is the optimization of the synthesis of this compound itself, as well as its use in subsequent reactions. This includes exploring more efficient and environmentally friendly synthetic routes. acs.org

Synthesis of Novel Compounds: this compound serves as a starting material for the creation of more complex molecules. For example, it is used in the preparation of amino acid ester analogs of homocamptothecin (B1245609), which have shown anti-tumor properties. chemicalbook.com

Pharmaceutical and Medicinal Chemistry: A significant portion of research is directed towards the synthesis of new drug candidates. The incorporation of the valine structure, accessed via this compound, is a strategy used in the design of compounds targeting a range of diseases. chemimpex.com

Peptide Chemistry: While often used as a racemic mixture, research may also involve the separation of the D and L isomers after initial reactions, or the use of the mixture to create libraries of compounds for screening. chemimpex.com

The research landscape for this compound is driven by the need for efficient and versatile building blocks in the synthesis of complex organic molecules with potential applications in medicine and biotechnology.

Structure

3D Structure

Eigenschaften

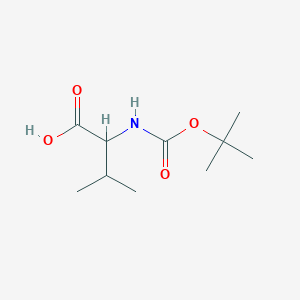

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297033 | |

| Record name | Boc-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22838-58-0, 13734-41-3, 54895-12-4 | |

| Record name | NSC334316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butoxycarbonylvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boc-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Dl Valine and Its Derivatives

Direct N-Protection of DL-Valine

The direct N-protection of DL-valine involves the introduction of the Boc group onto the nitrogen atom of the amino acid. This method is fundamental for preparing Boc-DL-valine, a useful intermediate in the synthesis of various compounds, including amino acid ester homocamptothecin (B1245609) analogs which have shown anti-tumor properties. chemicalbook.com

Reagents and Reaction Conditions for Boc Introduction

The most common reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640). jk-sci.comorganic-chemistry.org This reaction is typically performed in the presence of a base. The process involves the nucleophilic attack of the amine group of the valine on a carbonyl carbon of the (Boc)₂O molecule. jk-sci.com This creates a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide. A base is used to neutralize the protonated amine that forms during the reaction. jk-sci.com

The reaction can be carried out under various conditions, including aqueous or anhydrous environments. organic-chemistry.org Common solvents include tetrahydrofuran (B95107) (THF), water, methanol (B129727), and dichloromethane (B109758) (DCM). jk-sci.comwordpress.com Bases such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) are frequently employed. wordpress.comfengchengroup.comprepchem.com For instance, a typical procedure involves dissolving L-valine in a mixture of THF, water, and 1 M NaOH, followed by the addition of (Boc)₂O. rsc.org The reaction is often initiated at a low temperature, such as in an ice bath, and then allowed to proceed at room temperature. rsc.org Another method describes dissolving L-valine in an aqueous NaOH solution, adding THF, and then adding tert-butoxycarbonyl chloride (Boc-Cl) while maintaining a pH of 8-9 with additional NaOH. prepchem.com

| Reagent | Base | Solvent(s) | Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Water/Tetrahydrofuran (THF) | 0°C to Room Temp |

| tert-Butoxycarbonyl chloride (Boc-Cl) | Sodium Hydroxide (NaOH) | Water/Tetrahydrofuran (THF) | 10°C |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Water/Methanol | 55°C |

This table summarizes common conditions for the N-protection of valine.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. One reported procedure that achieves high yields (90-97%) involves dissolving the amine in a 10:10:7 solution of water, methanol, and triethylamine, followed by the slow addition of 1.6 equivalents of (Boc)₂O. wordpress.com The mixture is then heated to 55°C overnight. wordpress.com The use of water in the solvent mixture can improve the solubility of the starting amino acid. wordpress.com After the reaction, the product can be isolated by evaporating the solvent and leaving the resulting solid under high vacuum to sublimate any residual (Boc)₂O. wordpress.com

In another method, after the reaction of L-valine with Boc-Cl, the mixture is extracted with diethyl ether. The aqueous layer is then acidified with citric acid to precipitate the product, which is subsequently extracted with ethyl acetate (B1210297), dried, and crystallized from petroleum ether to yield the final product. prepchem.com This procedure resulted in a 55% yield. prepchem.com The choice of workup procedure is critical to remove byproducts and unreacted starting materials, thereby ensuring the high purity of the final product.

Synthesis of Stereoisomers and Analogs of Boc-Valine

The synthesis of specific stereoisomers and analogs of Boc-valine is essential for applications where stereochemistry is critical, such as in the development of chiral drugs.

Synthesis of Boc-L-Valine and Boc-D-Valine

The synthesis of the enantiomerically pure Boc-L-valine and Boc-D-valine follows the same general principles as the synthesis of the racemic mixture, but starts with the corresponding pure L-valine or D-valine. fengchengroup.compeptide.comcymitquimica.com These protected amino acids are crucial building blocks in solid-phase peptide synthesis (SPPS). ontosight.aipeptide.com For example, Boc-L-valine is a key starting material in the synthesis of valacyclovir, a prodrug of acyclovir (B1169). google.com The synthesis involves dissolving Boc-L-valine in dimethylformamide (DMF), cooling the mixture, and then reacting it with acyclovir in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). google.com

The synthesis of D-valine itself can be achieved through methods like racemization of L-valine followed by chemical resolution using a resolving agent such as D-2,3-dibenzoyl tartaric acid. researchgate.net Another method involves the Strecker synthesis starting from isobutyraldehyde, followed by enzymatic or chemical resolution. google.com Once the pure D-valine is obtained, it can be protected with the Boc group using standard procedures. peptide.comcymitquimica.com

Derivatization at the Side Chain of Boc-Valine

While the primary focus is often on N-protection, derivatization at the side chain of Boc-valine can lead to novel amino acid analogs with unique properties.

Boc-α-methyl-DL-valine is an amino acid derivative that features a methyl group at the α-carbon in addition to the Boc-protected amine. This compound is used in peptide synthesis and pharmaceutical research to create more complex molecules and prodrugs. chemimpex.com The introduction of the α-methyl group can significantly influence the conformational properties and biological activity of peptides. chemimpex.com The synthesis of N-methylated Boc-protected amino acids can be achieved by reacting the Boc-amino acid with methyl iodide (MeI) and sodium hydride (NaH) in THF. researchgate.net This reaction selectively methylates the nitrogen atom. researchgate.net

Synthesis of Boc-N-methyl-DL-Valine

The synthesis of N-methylated amino acids is crucial for the development of peptide-based therapeutics, as N-methylation can enhance metabolic stability and modify conformational properties. A common strategy to synthesize Boc-N-methyl-DL-valine involves a multi-step process starting from the Boc-protected DL-valine.

A general and effective procedure for the N-methylation of Boc-protected amino acids involves the use of methyl iodide and a strong base like sodium hydride (NaH). nih.gov This method is typically performed on the amino acid ester to prevent side reactions with the carboxylic acid group. The synthesis can be outlined in three main stages:

Esterification : this compound is first converted to its methyl ester, for example, this compound methyl ester. This is a standard reaction to protect the carboxylic acid functionality.

N-methylation : The resulting this compound methyl ester is then treated with methyl iodide and sodium hydride. nih.gov The sodium hydride acts as a base to deprotonate the nitrogen of the Boc-carbamate, and the resulting anion reacts with methyl iodide to form the N-methylated product. nih.gov

Hydrolysis : The final step is the saponification (alkaline hydrolysis) of the methyl ester using a base such as lithium hydroxide (LiOH) to yield the desired Boc-N-methyl-DL-valine. nih.gov

This approach has been successfully applied to the synthesis of N-methylated analogs of various cyclic peptides, demonstrating its utility in complex chemical preparations. nih.gov

Synthesis of Hydroxyvaline Derivatives (e.g., Boc-γ-hydroxy-D-Valine, Boc-β-hydroxyvaline)

Hydroxyvaline derivatives are important building blocks for natural products and modified peptides. Their synthesis often requires stereocontrolled methods to install the hydroxyl group at a specific position.

Boc-β-hydroxyvaline: A practical, two-step protocol has been developed for the synthesis of enantiomerically pure N-Boc-β-hydroxyvaline, starting from N-Boc-serine methyl ester. researchgate.net

Diol Formation : The first step involves the addition of a methyl group to the serine derivative. Treatment of N-Boc-serine methyl ester with methylmagnesium bromide (CH₃MgBr) results in the formation of the corresponding amino diol in high yield (83%). researchgate.net

Boc-γ-hydroxy-D-Valine: The synthesis of γ-hydroxyvaline is of interest due to its discovery in naturally occurring conopeptides. acs.orglookchem.com A synthetic route to access this compound starts from D-valine. The key step is the oxidation of D-valine using a K₂PtCl₄/CuCl₂ system, which introduces the hydroxyl group at the gamma (γ) position. acs.org Following the formation of γ-hydroxy-D-valine (D-Hyv), further functionalization is required for its use in peptide synthesis. This includes protecting the newly formed hydroxyl group, for instance as a tert-butyldimethylsilyl (TBDMS) ether, and protecting the amino group. acs.org While a published procedure uses Fmoc for amino group protection, yielding Fmoc-D-Hyv(O-TBDMS), a similar strategy can be employed to introduce the Boc protecting group to yield Boc-D-Hyv(O-TBDMS). acs.org

Table 1: Synthesis of Hydroxyvaline Derivatives

| Derivative | Starting Material | Key Reagents/Method | Yield | Reference |

|---|---|---|---|---|

| N-Boc-β-hydroxyvaline | N-Boc-serine methyl ester | 1. CH₃MgBr 2. TEMPO, NaClO₂, NaOCl | ~79% (overall for 2 steps) | researchgate.net |

| γ-hydroxy-D-valine | D-Valine | K₂PtCl₄/CuCl₂ oxidation | 26% (for Fmoc-D-Hyv(O-TBDMS)) | acs.org |

Chiral Resolution Techniques for DL-Valine Precursors

Since this compound is a racemic mixture, obtaining the individual D- or L-enantiomers requires chiral resolution. This is typically performed on the valine precursor before the introduction of the Boc group.

Chemical Resolution Methods

Chemical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic valine. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

A widely reported method for the resolution of DL-valine uses dibenzoyl tartaric acid (DBTA) as the resolving agent. researchgate.net The process generally involves dissolving DL-valine and the chiral resolving agent (e.g., D-DBTA) in a dilute inorganic acid solution, such as hydrochloric or sulfuric acid. researchgate.net The mixture is heated to form the diastereomeric salts and then gradually cooled, allowing the less soluble salt (e.g., D-valine-D-DBTA) to crystallize. researchgate.net After separation by filtration, the desired valine enantiomer can be recovered by treating the salt with a base. This method can produce D-valine with yields of 70-80% and an optical purity exceeding 98%. researchgate.net

Table 2: Chemical Resolution of DL-Valine

| Resolving Agent | Solvent System | Key Process Steps | Yield/Purity | Reference |

|---|---|---|---|---|

| D-2,3-dibenzoyl tartaric acid (D-DBTA) | Dilute Mineral Acid (e.g., HCl) | 1. Heat to 84-95°C to form salts 2. Cool to 15°C to precipitate D-valine salt 3. Neutralize with base | 70-80% yield, >98% optical purity | researchgate.net |

Enzymatic Resolution Approaches

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. One prominent chemo-enzymatic method involves the hydrolysis of DL-5-isopropylhydantoin, a precursor to valine. The enzyme system from microorganisms like Agrobacterium radiobacter contains both a hydantoinase and a carbamoyl (B1232498) hydrolase. researchgate.net This system can selectively convert the precursor to D-valine, which can be separated with a yield of around 60%. researchgate.net

Another approach uses aminopeptidases, such as the one from Pseudomonas putida, which can stereoselectively hydrolyze amino acid amides. In this process, a racemic mixture of DL-valine amide is exposed to the enzyme, which selectively hydrolyzes the L-valine amide to L-valine, leaving the D-valine amide unreacted. The resulting L-valine and D-valine amide can then be separated.

Table 3: Enzymatic Resolution Approaches for Valine Precursors

| Enzyme/Organism | Substrate | Action | Product | Reference |

|---|---|---|---|---|

| Hydantoinase/Carbamoyl hydrolase from Agrobacterium radiobacter | DL-5-isopropylhydantoin | Asymmetric hydrolysis | D-Valine | researchgate.net |

| Aminopeptidase from Pseudomonas putida | DL-Valine amide | Stereoselective hydrolysis of the L-amide | L-Valine and unreacted D-Valine amide |

Asymmetric Transformation Methods

Asymmetric transformation is a powerful technique that can theoretically convert 100% of a racemate into a single desired enantiomer. Crystallization-Induced Asymmetric Transformation (CIAT) is a prominent example. This method combines the preferential crystallization of one diastereomeric salt with the simultaneous racemization of the undesired enantiomer that remains in the solution.

For this to be effective, the undesired enantiomer must be able to racemize (convert back to the DL-mixture) under the reaction conditions. The racemization of amino acids can be achieved by heating them in an acidic medium, such as acetic acid, in the presence of a catalytic amount of an aldehyde (e.g., salicylaldehyde). researchgate.net The aldehyde facilitates racemization through the formation of a Schiff base.

In a typical CIAT process for valine, DL-valine would be reacted with a chiral resolving agent. By seeding the supersaturated solution with crystals of the desired diastereomeric salt, that salt will preferentially crystallize. Meanwhile, the undesired diastereomer remaining in the solution is racemized back to the equilibrium mixture, providing a continuous supply of the desired enantiomer to crystallize.

Green Chemistry Approaches in this compound Synthesis

The standard procedure for N-Boc protection of amino acids involves reacting them with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base and an organic solvent. organic-chemistry.org Green chemistry initiatives aim to make this process more environmentally benign by reducing or eliminating hazardous solvents and catalysts.

Several greener protocols for the N-Boc protection of amines have been developed:

Solvent-Free Conditions : A highly efficient method involves the direct reaction of an amine with (Boc)₂O without any solvent or catalyst. sci-hub.seeurekaselect.com The reaction often proceeds rapidly at room temperature, and the product can be isolated in high yield. sci-hub.se In some cases, a recyclable heterogeneous acid catalyst, such as Amberlite-IR 120 resin, can be used under solvent-free conditions to facilitate the reaction, with the catalyst being easily removed by simple filtration. derpharmachemica.com

Use of Green Solvents : Replacing conventional organic solvents with environmentally friendly alternatives is a key green strategy. Glycerol has been successfully used as a recyclable and benign solvent for the N-Boc protection of various amines at room temperature. rsc.org This catalyst-free protocol offers operational simplicity and high selectivity. rsc.org Similarly, water has been explored as a green solvent. An efficient protocol uses a water-acetone mixture under catalyst-free conditions to afford N-Boc derivatives in excellent yields and with short reaction times. nih.gov

These approaches offer significant advantages, including simpler work-up procedures, reduced waste, and avoidance of toxic reagents and solvents, making the synthesis of this compound more sustainable. sci-hub.sederpharmachemica.com

Catalyst-Free and Water-Mediated Protocols

The use of water as a reaction medium is a cornerstone of green chemistry, offering a safe, non-toxic, and inexpensive alternative to conventional organic solvents. researchgate.net A noteworthy advancement in this area is the development of a simple and efficient protocol for the N-tert-butoxycarbonylation (N-Boc protection) of various amines, including amino acid esters, under catalyst-free conditions with water as the primary medium. nih.govmcours.net

This method involves reacting the amino compound with di-tert-butyl dicarbonate (Boc)₂O in a water-acetone mixture at room temperature. nih.gov The process is notable for its high chemoselectivity, affording the desired N-Boc derivatives in excellent yields without the formation of common side products like isocyanates or urea. organic-chemistry.org The absence of any acid or base catalyst makes the procedure environmentally benign and simplifies the work-up process, as the product can often be isolated by simple extraction and evaporation. nih.gov

Research has demonstrated that this water-mediated protocol is effective for a range of amino acid esters. While direct data for DL-valine is not specified, the method's success with structurally similar amino esters, such as those of glycine, alanine (B10760859), and leucine, indicates its applicability. researchgate.net The reaction proceeds smoothly, yielding the corresponding N-Boc protected amino esters, which are crucial intermediates in peptide synthesis. nih.govresearchgate.net

| Amino Ester Substrate | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Gly-OMe | 3 | 96 | researchgate.net |

| Ala-OMe | 3 | 94 | researchgate.net |

| Leu-OMe | 3.5 | 95 | researchgate.net |

| Phe-OMe | 3.5 | 96 | researchgate.net |

Deep Eutectic Solvents in Synthesis

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for various chemical applications, including protection and deprotection reactions. mdpi.com A DES is a mixture of two or more compounds, typically a hydrogen bond donor (e.g., urea, glycerol, lactic acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), which form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.comnih.gov These solvents are attractive due to their low cost, biodegradability, low toxicity, and non-flammability. mdpi.comnih.gov

In the context of amine protection, DESs can function as both the reaction medium and catalyst. mdpi.com For instance, the protection of amines with 9-fluorenylmethoxycarbonyl (Fmoc) has been successfully carried out in a choline chloride/urea DES, achieving quantitative yields at 80°C in just five minutes. mdpi.com While specific studies on the synthesis of this compound in DES are not prevalent, the reverse reaction—deprotection—has been demonstrated, highlighting the compound's compatibility with these solvent systems.

An efficient N-Boc deprotection of various derivatives, including N-Boc valine methyl ester, was achieved using a Brønsted acidic DES composed of choline chloride and p-toluenesulfonic acid. mdpi.comua.es This reaction proceeds at room temperature, and the DES acts as both the solvent and the catalyst. mdpi.com For N-Boc valine, the deprotection required 25 minutes and resulted in a 63% yield, with the slightly lower yield and longer time attributed to the steric hindrance of valine's side chain. mdpi.comua.es This demonstrates the feasibility of using DESs for transformations involving Boc-valine, suggesting potential for developing a forward synthesis protocol.

| Reaction Type | Substrate | DES System | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Fmoc Protection | Aniline | Choline Chloride/Urea | 5 min | Quantitative | mdpi.com |

| N-Boc Deprotection | N-Boc L-Alanine Methyl Ester | Choline Chloride/p-TSA | 10 min | >98 | mdpi.com, ua.es |

| N-Boc Deprotection | N-Boc Valine Methyl Ester | Choline Chloride/p-TSA | 25 min | 63 | mdpi.com, ua.es |

| N-Boc Deprotection | N-Boc L-Leucine Methyl Ester | Choline Chloride/p-TSA | 25 min | 68 | mdpi.com, ua.es |

Solvent Minimization and Recyclability Studies

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of recyclable catalysts. derpharmachemica.comeurekaselect.com Such methodologies not only reduce environmental impact but also simplify purification processes and lower costs. derpharmachemica.com

One effective solvent-free technique for N-protection of amino acids is mechanochemistry, specifically using ball-milling technology. acs.org This method involves grinding the reactants together in a ball mill, providing the necessary energy for the reaction to occur without a solvent. acs.orgacs.org The synthesis of N-Boc, N-Z, and N-Fmoc protected α-amino acids has been achieved in good to excellent yields using this eco-friendly approach. acs.org

Another strategy involves using a recyclable heterogeneous catalyst under solvent-free conditions. derpharmachemica.com For example, the N-tert-butoxycarbonylation of various amines has been successfully performed using di-tert-butyl dicarbonate in the presence of Amberlite-IR 120, a solid-supported acid resin. derpharmachemica.com This method is advantageous because the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. derpharmachemica.com Similarly, malic acid has been employed as a recyclable, green catalyst for N-Boc protection under solvent-free conditions at room temperature, offering high selectivity and excellent yields. eurekaselect.com These solventless approaches represent a significant step towards more sustainable chemical manufacturing. derpharmachemica.comeurekaselect.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Ball Milling | Solvent-free synthesis of N-protected amino acids. | Eco-friendly, good to excellent yields, avoids bulk solvents. | acs.org, acs.org |

| Heterogeneous Catalysis | Solvent-free N-Boc protection using Amberlite-IR 120. | Catalyst is easily separated by filtration and recyclable. | derpharmachemica.com |

| Organocatalysis | Solvent-free N-Boc protection using malic acid. | Ambient temperature, high selectivity, catalyst recyclability. | eurekaselect.com |

Deprotection Strategies for Boc Dl Valine

Acidolytic Cleavage of Boc Group

The most prevalent method for the removal of the Boc protecting group is acidolysis. This process involves the protonation of the carbamate's carbonyl oxygen, followed by the fragmentation of the molecule to release the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.comcommonorganicchemistry.comacsgcipr.org The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, balancing efficiency with the preservation of other acid-sensitive functional groups. acsgcipr.org

Use of Trifluoroacetic Acid (TFA) and Scavengers

Trifluoroacetic acid (TFA) is a powerful and commonly used reagent for Boc deprotection. jk-sci.commasterorganicchemistry.com It is typically used in a solution with a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the Boc group by TFA, leading to the formation of a carbamic acid and a tert-butyl cation. jk-sci.comcommonorganicchemistry.com The carbamic acid then readily decarboxylates to yield the free amine of valine. commonorganicchemistry.comumich.edu

The generated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or cysteine. acsgcipr.orgmasterorganicchemistry.com To prevent these side reactions, scavengers are often added to the reaction mixture. These nucleophilic agents trap the tert-butyl cation. masterorganicchemistry.com Common scavengers include thiols, such as 1,2-ethanedithiol (B43112) (EDT), and silanes, like triethylsilane (TES), which can effectively quench the electrophilic cation. researchgate.netresearchgate.net

Table 1: Common Conditions for TFA-Mediated Boc Deprotection

| Reagent/Condition | Purpose | Typical Concentration | Reference(s) |

| Trifluoroacetic Acid (TFA) | Primary deprotecting agent | 25-50% in DCM | jk-sci.comub.edu |

| Dichloromethane (DCM) | Solvent | - | jk-sci.com |

| 1,2-Ethanedithiol (EDT) | Scavenger | 10 molar equivalents | researchgate.net |

| Triethylsilane (TES) | Scavenger | - | researchgate.net |

Hydrochloric Acid (HCl) and Sulfuric Acid (H2SO4) Deprotection

Hydrochloric acid (HCl) offers a viable alternative for Boc deprotection, often used as a solution in an organic solvent like dioxane or ethyl acetate (B1210297). rsc.orgresearchgate.net The reaction proceeds via a similar acid-catalyzed mechanism to TFA, yielding the hydrochloride salt of the deprotected amine. commonorganicchemistry.com Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org Concentrated HCl in acetone (B3395972) has been successfully employed for large-scale deprotections. acs.org

Concentrated sulfuric acid (H2SO4) can also be utilized for the removal of the Boc group. rsc.orgmcours.net It is a strong acid that effectively facilitates the cleavage, though its use may be limited by the presence of other acid-sensitive functionalities in the substrate.

Table 2: Conditions for HCl and H2SO4 Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference(s) |

| Hydrochloric Acid (HCl) | Dioxane (4 M) | Room temperature, 30 min | researchgate.netresearchgate.net |

| Hydrochloric Acid (HCl) | Acetone | 50 °C, 3 hours | acs.org |

| Sulfuric Acid (H2SO4) | tert-Butyl acetate | - | rsc.orgmcours.net |

Phosphoric Acid-Mediated Deprotection

Aqueous phosphoric acid (H3PO4) has emerged as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. rsc.orgmcours.netresearchgate.net This method offers good selectivity, allowing for the removal of the Boc group in the presence of other acid-sensitive groups. researchgate.net The reaction conditions are generally mild and result in high yields. researchgate.net

Lewis Acid Catalyzed Deprotection (e.g., FeCl3, BF3)

Lewis acids provide another pathway for Boc deprotection, mirroring the mechanism of Brønsted acids. acsgcipr.org Instead of protonation, the Lewis acid coordinates to the carbonyl oxygen, initiating the fragmentation to the free amine, carbon dioxide, and the tert-butyl cation. acsgcipr.org

Ferric chloride (FeCl3) has been demonstrated as a mild and cost-effective Lewis acid for Boc deprotection in both solution and solid-phase synthesis. mdpi.comresearchgate.netresearchgate.net Boron trifluoride etherate (BF3·OEt2) is another Lewis acid capable of effecting this transformation. researchgate.netmcours.net While effective, Lewis acid-catalyzed deprotection is less commonly used on a large scale compared to methods employing strong protic acids. acsgcipr.org

Table 3: Lewis Acids for Boc Deprotection

| Lewis Acid | Solvent | Key Features | Reference(s) |

| Ferric Chloride (FeCl3) | Dichloromethane (DCM) | Mild, cost-effective | mdpi.comresearchgate.netnih.gov |

| Boron Trifluoride Etherate (BF3·OEt2) | - | Effective for cleavage | researchgate.netmcours.net |

Alternative Deprotection Methods

While acidolysis is the predominant strategy, alternative methods exist for specific applications where acidic conditions are undesirable.

Thermolytic Cleavage

The Boc group can also be removed by thermolysis, which involves heating the protected compound. rsc.orgmcours.net This method avoids the use of acidic reagents altogether. rsc.org Recent studies have explored thermolytic N-Boc deprotection in continuous flow systems, demonstrating its compatibility with a variety of functional groups. vapourtec.comacs.org The process is believed to proceed through a slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. vapourtec.com

Neutral Conditions for Deprotection

While acidic conditions are standard for Boc removal, certain substrates may be sensitive to strong acids. In these cases, neutral deprotection methods offer a milder alternative. One such method involves the use of trimethylsilyl (B98337) iodide (TMSI) in dichloromethane (DCM), often in the presence of a solid bicarbonate base to maintain pH neutrality reddit.com. Another approach employs iodine for a neutral and selective N-Boc deprotection scirp.org. Some research has also explored the use of water at reflux temperatures as a simple and environmentally friendly method for the deprotection of N-Boc on various amines, achieving excellent yields without additional reagents semanticscholar.org. This method has been shown to be effective for both aromatic and aliphatic N-Boc derivatives semanticscholar.org.

Microwave-Assisted Deprotection

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the deprotection of Boc groups. This technique can significantly shorten reaction times, often from hours to minutes biotage.co.jp. Microwave-assisted deprotection can be performed under various conditions. For instance, silica-supported sulfonic acids in conjunction with microwave heating have proven to be excellent agents for Boc deprotection, achieving complete removal in as little as 10 minutes with high purity and yields biotage.co.jp. Another green approach utilizes microwave heating in water, which has been successfully applied to the synthesis of peptides using Boc-amino acid nanoparticles researchgate.netmdpi.com. This method avoids the use of organic solvents, aligning with the principles of green chemistry mdpi.com. Additionally, microwave-assisted thermolytic deprotection on silica (B1680970) gel or neutral alumina (B75360) with aluminum chloride (AlCl₃) has been reported to be effective within one minute scirp.org.

Radical-Based Deprotection Strategies

Recent advancements have introduced radical-based methods for the cleavage of tert-butyl-containing protecting groups, including Boc. One notable strategy employs the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane organic-chemistry.orgnih.govacs.org. This system facilitates the catalytic de-tert-butylation of N-Boc derivatives under mild conditions nih.govacs.org. The magic blue catalyst is thought to activate the Si-H bond, leading to the cleavage of the C-O bond in the Boc group nih.govacs.org. This method is advantageous due to the use of an inexpensive and easy-to-handle reagent and the non-toxic nature of the byproducts nih.govacs.org.

Chemoselectivity and Compatibility with Other Protecting Groups

In the synthesis of complex molecules, particularly peptides, multiple protecting groups are often employed. The ability to selectively remove one protecting group while others remain intact, a concept known as orthogonality, is paramount. iris-biotech.deresearchgate.net

Selective Deprotection in Multifunctional Molecules

The selective removal of the Boc group from molecules containing various other functional groups is a common requirement in organic synthesis. The mild acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in DCM, are often compatible with a range of other protecting groups and functionalities. semanticscholar.orgmdpi.com For example, research has demonstrated the selective deprotection of the Boc group in the presence of benzyl (B1604629) ethers and methyl esters using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid. mdpi.com Furthermore, methods have been developed for the selective deprotection of Boc-protected amines and sulfamides using recoverable and reusable heteropolyacid catalysts. researchgate.neteurjchem.com The choice of deprotection reagent and conditions can be fine-tuned to achieve high chemoselectivity, even in complex molecular architectures. nih.govacs.org

Minimizing Side Reactions During Deprotection

The cleavage of the Boc group, while generally efficient, can be accompanied by side reactions, primarily due to the formation of the highly reactive tert-butyl cation. wikipedia.orgacs.org This carbocation can lead to the alkylation of sensitive amino acid residues, such as methionine and tryptophan. nih.govacs.orgchempep.com

To mitigate these unwanted modifications, "scavengers" are typically added to the deprotection reaction mixture. wikipedia.orgmasterorganicchemistry.comnih.govacs.org These are nucleophilic species that can effectively trap the tert-butyl cation before it can react with the peptide chain. Common scavengers include anisole, thioanisole, and triisopropylsilane (B1312306) (TIS). wikipedia.orgnih.govacs.org The judicious selection of scavengers is crucial for minimizing side reactions during the repetitive TFA treatments in Boc-based SPPS and during the final cleavage from the resin. chempep.com

For instance, in methionine-containing peptides, S-alkylation (tert-butylation) is a significant side reaction. nih.gov Studies have shown that the inclusion of scavengers in the acidic cleavage cocktail can effectively reduce this side reaction. nih.govacs.org Additionally, controlling reaction parameters such as temperature can also help minimize the formation of by-products; lower temperatures generally lead to fewer side reactions. acs.org In some cases, side reactions like the formation of homoserine lactone from C-terminal methionine can occur during HF cleavage if tert-butyl type protecting groups have not been previously removed. chempep.com

Racemization Control During Acidolysis

A primary concern during any peptide synthesis step is the preservation of stereochemical integrity. Racemization, the conversion of a chiral amino acid into a mixture of its enantiomers, can occur at the α-carbon. The formation of a planar oxazolone (B7731731) (or azlactone) intermediate is a major pathway for racemization. wiley-vch.demdpi.com

The use of urethane-based protecting groups like Boc significantly suppresses racemization compared to simple N-acyl groups. researchgate.net The electron-donating nature of the urethane (B1682113) oxygen disfavors the formation of the oxazolone intermediate, which is the primary culprit for the loss of chiral purity. cdnsciencepub.com In solid-phase peptide synthesis (SPPS), problems with racemization are considerably reduced when using Boc-protected amino acids for this reason. cdnsciencepub.com After the deprotection of the Boc group via acidolysis, the resulting N-terminal amine is protonated, which makes it less prone to nucleophilic attack that could initiate side reactions. chempep.com

However, the risk of racemization is not entirely eliminated and is influenced by the conditions of the deprotection step itself. Studies on N-methylamino-acid derivatives have shown that racemization during acidolysis is dependent on factors such as acid strength and solvent polarity. acs.org For instance, strong acids like hydrogen bromide in acetic acid can induce significant racemization. acs.org Conversely, racemization-free Boc deprotection has been demonstrated using reagents like trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), which represents a standard and generally safe protocol. chempep.comug.edu.pl

Key factors in controlling racemization during the deprotection of Boc-DL-valine are summarized below:

| Factor | Influence on Racemization | Recommended Strategy |

| Protecting Group | Urethane structure of the Boc group inherently suppresses oxazolone formation. researchgate.netcdnsciencepub.com | Utilize Boc protection for the α-amino group. |

| Acidolysis Conditions | Strong acids and certain solvents can promote racemization. acs.org | Use standard conditions like 25-50% TFA in DCM. chempep.comnih.gov |

| Peptide State | In Boc-SPPS, the protonated state of the amine post-deprotection reduces side reactions. chempep.com | Adhere to established Boc-SPPS protocols. |

Prevention of Urethane Acylation

Urethane acylation is a side reaction where the nitrogen atom of the Boc-carbamate itself is acylated, leading to a diacylated amino acid and potential chain termination. This issue is primarily associated with the use of highly reactive coupling agents, particularly pre-formed symmetrical anhydrides, before the deprotection step occurs. organic-chemistry.org

Research has shown that this side reaction involves the disproportionation of a mixed anhydride (B1165640) of a Boc-amino acid to a symmetrical anhydride. This symmetrical anhydride can then undergo an intramolecular rearrangement to form an N-Boc-Nα-(Boc-aminoacyl)-amino acid. If this species is subsequently activated and coupled to the peptide chain, it results in the incorporation of an unwanted, acylated residue.

The prevention of urethane acylation is therefore a matter of controlling the activation and coupling conditions that precede deprotection. Studies have found that no significant urethane acylation (less than 0.1 mol%) occurs when using dicyclohexylcarbodiimide (B1669883) (DCC) for coupling under standard solid-phase synthesis conditions. The formation of the rearranged product is also dependent on the temperature and duration of mixed anhydride formation and is reportedly undetectable when activation is performed at -15°C.

| Condition | Role in Prevention |

| Coupling Reagent | Using DCC under standard conditions minimizes urethane acylation. |

| Activation Temperature | Low temperatures (e.g., -15°C) during mixed anhydride formation prevent rearrangement. |

| Activation Time | Shorter activation times reduce the window for the side reaction to occur. |

Mitigation of Chain Termination and Alkylation

During the acidolytic cleavage of the Boc group, a highly electrophilic tert-butyl cation is generated. This cation is a key participant in potential side reactions that can lead to chain termination or modification of the peptide.

One significant side reaction is the N-alkylation of the newly deprotected α-amino group, which results in the formation of an Nα-tert-butyl peptide. This modified peptide cannot be elongated further, causing permanent chain termination. Studies have shown this side reaction can account for approximately 0.1-1% of the product during each deprotection step.

Furthermore, the tert-butyl cation can alkylate other nucleophilic sites within the peptide sequence. Electron-rich aromatic rings and sulfur-containing side chains, such as those in tryptophan, tyrosine, methionine, and cysteine, are particularly susceptible to this electrophilic attack.

To prevent these undesirable alkylation events, "scavengers" are added to the deprotection solution. These are nucleophilic species that are more reactive towards the tert-butyl cation than the functional groups on the peptide. By trapping the cation, they prevent it from reacting with the peptide chain.

Common Scavengers and Their Role

| Scavenger | Target Side Reaction | Mechanism |

|---|---|---|

| Thiophenol / Thioanisole | General alkylation of nucleophilic residues (Trp, Met, Cys). researchgate.net | Acts as a nucleophile to trap the tert-butyl cation. |

| Dithiothreitol (DTE) | Recommended when Cys, Met, or Trp are present. chempep.com | A thiol-containing scavenger that effectively quenches the cation. |

| Water | General cation trapping. | Reacts with the tert-butyl cation to form tert-butanol. |

The judicious choice and use of scavengers during the TFA-mediated deprotection of this compound is crucial for minimizing alkylation-related side reactions and ensuring the synthesis of the correct, full-length peptide. chempep.com

Applications of Boc Dl Valine in Advanced Chemical Synthesis

Peptide Synthesis

In peptide synthesis, the primary role of Boc-DL-valine is to provide temporary protection for the α-amino group of the valine residue. chemimpex.comchemimpex.com This prevents unwanted self-polymerization and side reactions, ensuring that the amino acid is selectively coupled to the growing peptide chain in the desired sequence. chemimpex.comaltabioscience.com The Boc group is stable under the alkaline conditions often used during the coupling step, making it compatible with a wide array of coupling reagents and reaction protocols. Once the coupling is complete, the Boc group can be selectively removed to expose a new N-terminal amine, ready for the next coupling cycle. This iterative process of protection, coupling, and deprotection is the foundation of both solid-phase and solution-phase peptide synthesis. slideshare.net The properties of Boc-amino acids, including their tendency to crystallize and their long-term stability, make them valuable reagents in these synthetic strategies. google.com

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide chain is assembled step-by-step while one end is anchored to an insoluble polymer support, or resin. bachem.comualberta.ca this compound is extensively used in SPPS protocols. sigmaaldrich.comchemicalbook.com The general process involves attaching the first Boc-protected amino acid (the C-terminal residue) to the resin, followed by cycles of Nα-deprotection, washing, and coupling of the next Boc-protected amino acid until the desired sequence is complete. peptide.com The key advantage of SPPS is the ability to remove excess reagents and soluble by-products by simple filtration and washing of the resin-bound peptide, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. bachem.comiris-biotech.de

The classical and still widely utilized protocol for SPPS is the Boc/benzyl (B1604629) (Boc/Bzl) strategy. peptide.comiris-biotech.de In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups. peptide.com Although both types of protecting groups are removed by acid, their lability is different. The Boc group is cleaved under moderately acidic conditions, most commonly using a 50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com This selective deprotection leaves the benzyl-based side-chain protecting groups intact. chempep.com The final cleavage of the completed peptide from the resin and the removal of the side-chain protectors require treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comiris-biotech.de

Table 1: Standard Cycle in Boc-SPPS

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Deprotection | 50% TFA in DCM | Removes the Nα-Boc group from the terminal amino acid. chempep.com |

| 2. Washing | DCM, Isopropanol (IPA) | Removes excess TFA and by-products. chempep.com |

| 3. Neutralization | 5-10% DIEA in DCM | Neutralizes the protonated N-terminus to the free amine. peptide.com |

| 4. Washing | DCM | Removes excess base. |

| 5. Coupling | Boc-amino acid, Coupling reagent (e.g., HBTU/HOBt), DIEA in DMF/DCM | Forms the new peptide bond. |

"Difficult sequences" are peptides that are challenging to synthesize due to strong inter- or intramolecular interactions, leading to aggregation and poor solubility. nih.gov These sequences often contain a high number of hydrophobic and β-branched amino acids, such as valine, leucine, and isoleucine. nih.gov The aggregation of the growing peptide chain on the resin can hinder reagent access, leading to incomplete coupling and deprotection reactions and resulting in deletion sequences. nih.gov

Boc-based SPPS is often considered superior to the alternative Fmoc-based strategy for synthesizing these difficult sequences. altabioscience.comnih.gov This advantage is attributed to two main factors. First, the repeated TFA deprotection steps in Boc chemistry keep the peptide chain protonated, which helps to disrupt the hydrogen bonding responsible for the formation of secondary structures like β-sheets that cause aggregation. peptide.comnih.gov Second, the use of in situ neutralization protocols in Boc-SPPS minimizes the time the peptide chain is in the neutral, aggregation-prone state, thereby improving synthetic outcomes. nih.govpeptide.com The combination of these factors makes Boc-chemistry, utilizing building blocks like this compound, a powerful tool for overcoming the challenges posed by difficult sequences. nih.govnih.gov

The choice of resin and linker is critical in SPPS as the linker connects the growing peptide to the solid support and determines the conditions for final cleavage. mdpi.com In Boc-SPPS, several types of resins are commonly used:

Merrifield Resin : This is a classic chloromethylated polystyrene resin. chempep.comiris-biotech.de The first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage. chempep.com

PAM (Phenylacetamidomethyl) Resin : Developed to be more stable to the repeated TFA deprotection steps than the standard Merrifield resin. chempep.com The increased stability of the linker reduces the premature loss of peptide chains during the synthesis, especially for longer peptides. chempep.com

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins : These amino-functionalized resins are used to synthesize C-terminal peptide amides. iris-biotech.de

Table 2: Common Resins and Linkers in Boc-SPPS

| Resin Type | Linker Type | Final Product | Cleavage Condition |

|---|---|---|---|

| Merrifield | Chloromethyl | Peptide Acid | Strong Acid (HF, TFMSA) iris-biotech.de |

| PAM | Phenylacetamidomethyl | Peptide Acid | Strong Acid (HF) chempep.com |

| BHA/MBHA | Benzhydrylamine | Peptide Amide | Strong Acid (HF) iris-biotech.de |

The final step in Boc-SPPS is the cleavage of the completed peptide from the resin support, which simultaneously removes the side-chain protecting groups. mdpi.com This is typically achieved using strong, hazardous acids like anhydrous hydrogen fluoride (HF). iris-biotech.dechempep.com Trifluoromethanesulfonic acid (TFMSA) is another strong acid used for this purpose. peptide.comiris-biotech.de These harsh conditions necessitate specialized equipment and careful handling. altabioscience.com "Safety-catch" linkers offer an alternative, as they are stable throughout the synthesis but can be "activated" by a specific chemical reaction to become labile to cleavage conditions that are compatible with the Boc strategy. mdpi.com

Solution-Phase Peptide Synthesis with this compound

Before SPPS became the dominant method, peptides were synthesized in solution, a technique now referred to as solution-phase peptide synthesis (LPPS). slideshare.netresearchgate.net While more labor-intensive due to the need for purification after each step, it remains a valuable method, particularly for large-scale synthesis or for specific peptide segments. iris-biotech.deresearchgate.net

This compound is also a key reagent in solution-phase synthesis. chemimpex.comrsc.org The Boc/Bzl protection strategy is often preferred for this method. researchgate.net The process involves coupling a Boc-protected amino acid with the free amine of another amino acid ester in a suitable organic solvent. rsc.org After the coupling reaction, the product is isolated and purified. The Boc group is then removed with an acid like TFA, and the resulting amino acid ester salt can be used in the next coupling step. researchgate.netrsc.org While the fundamental principles of protection and coupling are the same as in SPPS, the handling and purification of intermediates are different. researchgate.net

Role as a Protecting Group in Peptide Chemistry

In peptide synthesis, it is essential to temporarily block the reactive functional groups of the amino acids that are not involved in the formation of the peptide bond. The tert-butyloxycarbonyl (Boc) group is one of the most widely used α-amino-protecting groups. researchgate.net Its primary function is to prevent the amino group of an amino acid from reacting while its carboxyl group is being activated and coupled to another amino acid. researchgate.net

The Boc group is stable under basic and mildly acidic conditions, which allows for the use of orthogonal protecting groups for the side chains of amino acids. organic-chemistry.org It is typically removed under acidic conditions, most commonly with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). springernature.comchempep.comresearchgate.net This relative ease of removal, while maintaining stability during coupling, makes the Boc group a cornerstone of the Boc/benzyl (Bzl) strategy in solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net The use of the Boc group is particularly advantageous in the synthesis of hydrophobic peptides. springernature.com

Incorporation of DL-Valine for Structural and Functional Diversity in Peptides

The use of a racemic mixture like DL-valine, which contains both the L- and D-enantiomers of valine, introduces structural and functional diversity into synthetic peptides. The incorporation of non-natural D-amino acids can significantly alter the properties of a peptide. researchgate.net

One of the major challenges in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov Peptides containing D-amino acids are generally more resistant to enzymatic degradation because proteases are stereospecific and primarily recognize L-amino acids. nih.gov This increased stability can lead to a longer half-life in the body and improved bioavailability. chemimpex.com The substitution of L-amino acids with their D-enantiomers has been shown to enhance the serum stability of peptides. nih.gov Furthermore, modifications like incorporating D-amino acids can improve the pharmacokinetic properties of peptide drugs, including their ability to cross biological membranes. rsc.org

The incorporation of D-amino acids, facilitated by the use of this compound, allows for the design of peptides with novel structures and functions. asm.org The presence of a D-amino acid can induce specific secondary structures, such as β-turns, or disrupt existing ones like α-helices. researchgate.netbiorxiv.org For instance, a D-amino acid can be used to terminate a helical segment in a peptide. researchgate.net This ability to control the three-dimensional structure of a peptide is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity. biorxiv.org The introduction of D-amino acids has been used to create peptides with enhanced therapeutic properties, including improved stability and selective toxicity towards cancer cells. nih.gov

Table 2: Effects of D-Amino Acid Incorporation in Peptides

| Property | Impact of D-Amino Acid Incorporation |

| Proteolytic Stability | Increased resistance to enzymatic degradation. nih.gov |

| Bioavailability | Potentially improved due to longer half-life. chemimpex.com |

| Secondary Structure | Can induce specific turns or disrupt helical structures. researchgate.netbiorxiv.org |

| Biological Activity | Can lead to enhanced or novel therapeutic properties. nih.gov |

This table highlights the significant effects of incorporating D-amino acids into peptide structures.

Chiral Building Block in Organic Synthesis

Beyond peptide chemistry, this compound and its individual enantiomers serve as valuable chiral building blocks in organic synthesis. medcraveonline.com Chiral amino acids are readily available and provide a versatile platform for the synthesis of a wide range of enantiomerically pure compounds. medcraveonline.com L-valine, for example, is used to synthesize chiral ligands for asymmetric catalysis, which is a powerful tool for producing single-enantiomer drugs. medcraveonline.com The use of these chiral building blocks allows for the construction of complex molecules with precise stereochemical control, which is often essential for their desired biological activity. medcraveonline.comsigmaaldrich.com

Synthesis of Chiral Pharmaceutical Intermediates

The production of single enantiomers of drug intermediates is a critical aspect of the pharmaceutical industry. researchgate.netcore.ac.uk Chiral intermediates are in high demand for the synthesis of bulk drug substances. researchgate.netcore.ac.uk this compound and its derivatives play a significant role in the synthesis of these chiral pharmaceutical intermediates.

Development of Prodrugs

This compound is utilized in the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. chemimpex.comchemimpex.com This approach can improve a drug's bioavailability, solubility, and therapeutic effects. chemimpex.comchemimpex.comchemimpex.com For instance, L-valine ester prodrugs have been developed to enhance the systemic availability of antiviral drugs like ganciclovir (B1264) (valganciclovir). acs.org The esterification of amidoximes with amino acids like valine is another strategy to create double prodrugs with improved oral availability and water solubility. nih.gov

Research has shown that valine-based prodrugs can be stable in aqueous solutions but are efficiently converted to the parent drug by enzymes like esterases in the body. mdpi.com For example, a valine prodrug of an adenosine (B11128) A2A receptor antagonist demonstrated superior water solubility compared to the parent drug and was readily bioconverted in the presence of pig liver esterase. mdpi.com

Precursors for Bioactive Molecules

This compound serves as a fundamental building block in the synthesis of a wide array of bioactive molecules. chemimpex.comchemimpex.com Its structure is incorporated into complex peptides and other organic molecules that are crucial for drug development and therapeutic applications. chemimpex.com The Boc protecting group is key in peptide synthesis, as it allows for the sequential and selective addition of amino acids to form complex peptide chains. fengchengroup.comspectrumchemical.com

Non-natural derivatives of valine, including those with the Boc protecting group, are particularly valuable in the pharmaceutical industry for creating complex drug molecules with enhanced properties such as increased stability and modified biological activity. These derivatives are essential intermediates in the production of therapeutic agents.

Table 1: Examples of Bioactive Molecules Synthesized Using Valine Derivatives

| Bioactive Molecule Class | Role of Valine Derivative | Reference |

| Peptide-based therapeutics | Building block for complex peptides with improved solubility and bioavailability. | chemimpex.com |

| Antiviral and anticancer drugs | Modifications in the valine structure can enhance therapeutic properties. | |

| Therapeutic peptides and vaccines | Essential component in the synthesis of these pharmaceuticals. | fengchengroup.com |

Synthesis of Antibiotics and Antiviral Agents

Valine and its derivatives are integral to the synthesis of various antibiotics and antiviral agents. The unique structural features of valine can be modified to improve the therapeutic efficacy of these drugs. For example, D-valine is used in the synthesis of certain antibiotics.

The synthesis of lobucavir, a potent antiviral agent, and its L-valine ester prodrug highlights the importance of valine derivatives in this field. core.ac.uk In the realm of antibiotics, peptide antibiotics often contain D-amino acids and other non-proteinogenic amino acids, and their synthesis can involve intermediates like Boc-protected valine. ekb.eg The synthesis of new rimantadine (B1662185) analogues, which have shown antiviral activity against the influenza A virus, has involved the use of amino acids such as valine. researchgate.net

Role in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in which one enantiomer is formed in excess, is a critical process in modern organic chemistry, particularly for the production of pharmaceuticals. researchgate.net this compound and its derivatives are valuable tools in this field.

Asymmetric Alkylation and Derivatization

Boc-protected amino acids, including valine, are used as precursors in the asymmetric alkylation of amino acids to create quaternary α-amino acids. harvard.edu For instance, a method utilizing pseudoephenamine as a chiral auxiliary has been developed for the alkylative construction of quaternary α-methyl α-amino acids with high diastereoselectivity. harvard.edu This process involves the use of N-Boc alanine (B10760859) as a starting material. harvard.edu The Boc group plays a crucial role in directing the stereochemical outcome of these reactions.

Stereoselective Transformations

This compound and its derivatives are employed in various stereoselective transformations to create chiral molecules with high precision. A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This method provides a convenient route to unnatural α-amino acids, and N-Boc-protected α-amino acid radical precursors, including those based on valine, have been shown to furnish the desired amino acid derivatives in excellent yields. rsc.orgchemrxiv.org

Furthermore, N-Boc-L-valine-connected amidomonophosphane rhodium(I) catalysts have been developed for the asymmetric arylation of N-tosylarylimines with arylboroxines. nih.gov These catalytic systems enable the synthesis of chiral amines with high enantioselectivity. The use of Boc-protected amino acids can also facilitate the synthesis of lactam mimics of peptide turns, which are important structural motifs in biologically active peptides. nih.gov

Applications in Material Science.chemimpex.com

The versatility of this compound extends into material science, where its unique chemical properties are harnessed to create advanced materials. Its incorporation into polymer chains allows for the development of materials with tailored characteristics, such as biodegradability and improved mechanical strength. chemimpex.com

Development of Biocompatible Polymers and Materials

The synthesis of biocompatible and biodegradable polymers is a significant area of research, with applications in medicine for drug delivery systems and tissue engineering. nih.gov Valine derivatives are explored for creating novel polymeric materials that are non-toxic and can degrade under physiological conditions. mdpi.com

Research has focused on synthesizing new polyesters and polyamides incorporating amino acids like valine. nih.govmdpi.com These polymers are designed to have peptide linkages that are susceptible to enzymatic cleavage, contributing to their biodegradability. nih.gov Studies have shown that polyesters derived from α-hydroxy acids of valine are non-toxic to cell lines and may serve as potential biocompatible materials for medical applications. mdpi.comresearchgate.net Similarly, polyamides derived from L-valyl-L-phenylalanine residues have been reported as biocompatible polymers. nih.gov

Table 1: Research Findings on Valine-Derived Biocompatible Polymers

| Polymer Type | Monomers/Derivatives Used | Key Findings | Potential Applications |

|---|---|---|---|

| Polyesters | α-hydroxy acids from Valine, Lactic acid, Glycolic acid | Non-toxic to cell lines, biphasic degradation behavior. mdpi.com | Medical devices, drug delivery. mdpi.com |

| Polyamides | L-valine, L-phenylalanine, dicarboxylic acids | Reported as biocompatible materials. nih.gov | Biodegradable devices, drug delivery systems. nih.gov |

Engineering Materials with Specific Properties

This compound and its derivatives are instrumental in engineering materials with specific, predictable properties. chemimpex.com The inherent characteristics of the valine side chain, such as its hydrophobicity and bulkiness, can be exploited to control the physical and chemical properties of polymers. nih.gov

The incorporation of non-natural valine derivatives allows for the creation of polymers with tailored features like improved tensile strength, flexibility, or controlled degradation rates. For instance, the isopropyl side chain of valine can influence the packing of polymer chains, inhibiting crystallization and resulting in amorphous materials with distinct thermal properties. nih.gov In the context of food science, the addition of DL-valine to myofibrillar protein gels has been shown to promote the unfolding of protein structures and enhance hydrophobic interactions. nih.gov This leads to the formation of a homogeneous, stable gel network with improved water retention capabilities. nih.gov The ability to engineer materials at a molecular level opens up applications in areas ranging from advanced coatings to environmentally friendly packaging.

Table 2: Impact of Valine Incorporation on Material Properties

| Material System | Valine Derivative | Observed Effect on Property | Mechanism |

|---|---|---|---|

| Polyamides | L-valine | Resulted in amorphous polymers (no melting point). nih.gov | The bulky side chain inhibits close packing and crystallization. nih.gov |

| Myofibrillar Protein Gel | DL-valine | Improved gel texture and water retention. nih.gov | Promotes hydrophobic interactions and formation of a stable mesh structure. nih.gov |

Biotechnology and Protein Engineering Research.bocsci.com

In the fields of biotechnology and protein engineering, this compound serves as a fundamental building block. chemimpex.comchemimpex.com Its use facilitates the synthesis of peptides and the production of proteins with novel or enhanced functions, contributing to advancements in biopharmaceuticals and industrial enzymes.

Design of Novel Proteins with Specific Functionalities

The ability to design and synthesize proteins from scratch, known as de novo protein design, represents a major frontier in biotechnology. nih.govnih.gov This process allows scientists to create proteins with precisely defined structures and functions not seen in nature. Boc-protected amino acids, including this compound, are essential reagents in the solid-phase peptide synthesis (SPPS) that underpins much of this work. chemimpex.com

The incorporation of valine and its non-standard derivatives is a key strategy in protein engineering. chemimpex.comchemimpex.com The unique branched structure of valine contributes to the hydrophobic core of proteins, which is crucial for proper folding and stability. By strategically placing valine or its analogs within a polypeptide chain, researchers can design novel proteins with enhanced thermal stability, specific binding affinities, or unique catalytic activities. chemimpex.com This approach has significant implications for creating new therapeutics and catalysts. chemimpex.comarxiv.org

Production of Recombinant Proteins and Modified Enzymes

This compound is utilized in the production of recombinant proteins and modified enzymes. chemimpex.comchemimpex.com Recombinant DNA technology allows for the large-scale production of specific proteins in host cells like E. coli. Valine is a crucial component in synthetic peptides and proteins, where it is incorporated to optimize stability and function.